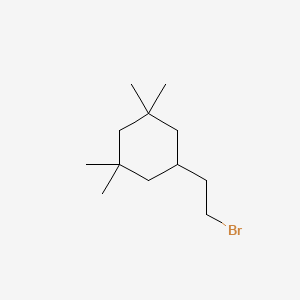
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromoethyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane typically involves the bromination of 1,1,3,3-tetramethylcyclohexane. This can be achieved through the reaction of 1,1,3,3-tetramethylcyclohexane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include ethyl-substituted cyclohexanes.
Scientific Research Applications
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylcyclohexane: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(2-Chloroethyl)-1,1,3,3-tetramethylcyclohexane: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.
5-(2-Iodoethyl)-1,1,3,3-tetramethylcyclohexane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Biological Activity
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is a bromo-organic compound that has garnered attention due to its potential applications in organic synthesis and biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H18Br. The presence of the bromine atom significantly influences its reactivity and interaction with biological molecules. The compound features a cyclohexane backbone substituted with a bromoethyl group and four methyl groups, which affects its steric and electronic properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Research indicates that bromoalkanes can exhibit cytotoxic effects on various cell lines. The bromine atom may facilitate nucleophilic substitution reactions that lead to cellular damage or apoptosis in certain conditions.
- Antimicrobial Properties : Compounds containing bromine have been shown to possess antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
- Enzyme Inhibition : Bromo-organic compounds may act as enzyme inhibitors by binding to active sites or altering enzyme conformation, affecting metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological effects of related bromo-organic compounds, providing insights into the potential activities of this compound.
Table 1: Summary of Biological Activities
Discussion
The biological activities associated with this compound highlight its potential as a lead compound in drug development. The cytotoxic properties observed in cancer cell lines suggest that further exploration could lead to novel anticancer agents. Additionally, its antimicrobial properties could be harnessed in developing new treatments for infections resistant to conventional antibiotics.
Properties
CAS No. |
2901106-78-1 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1,1,3,3-tetramethylcyclohexane |
InChI |
InChI=1S/C12H23Br/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10H,5-9H2,1-4H3 |
InChI Key |
CWNIOGHABKTAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















